2-Methoxy-3-phenylpropanenitrile
Description
2-Methoxy-3-phenylpropanenitrile (CAS: 81113-09-9) is a nitrile derivative featuring a propane backbone substituted with a methoxy group at the second carbon and a phenyl group at the third carbon. Its molecular formula is C₁₀H₁₁NO, yielding a molecular weight of 161.20 g/mol. The compound is commercially available at 95% purity, as noted in reagent catalogs, and is likely utilized as a synthetic intermediate in organic chemistry due to its nitrile functionality . The nitrile group confers reactivity for hydrolysis or reduction, while the methoxy and phenyl substituents influence electronic and steric properties.
Properties
IUPAC Name |
2-methoxy-3-phenylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-12-10(8-11)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUDJFPKTKWDDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-phenylpropanenitrile typically involves the reaction of benzyl cyanide with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-phenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Formation of 2-methoxy-3-phenylpropanoic acid.
Reduction: Formation of 2-methoxy-3-phenylpropanamine.
Substitution: Formation of various substituted phenylpropanenitriles depending on the substituent used.
Scientific Research Applications
2-Methoxy-3-phenylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-phenylpropanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s reactivity and binding affinity to various targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-methoxy-3-phenylpropanenitrile, the following structurally or functionally related compounds are analyzed:
Table 1: Comparative Analysis of this compound and Analogues
Key Comparisons
Functional Group Reactivity Nitrile vs. Carboxylic Acid: 3-(2-Methoxyphenyl)propanoic acid () contains a carboxylic acid group, making it more polar and acidic compared to the nitrile group in this compound. Methoxy vs. Hydroxy/Dimethylamino: The methoxy group in the target compound is electron-donating, influencing aromatic substitution patterns.
Structural Complexity and Applications The triazole-thio-acetonitrile derivative () incorporates a heterocyclic 1,2,4-triazole ring, which is associated with diverse biological activities (e.g., antimicrobial, anticancer). While this compound lacks reported biological data, its structural simplicity suggests utility as a building block rather than a bioactive agent.
Physical Properties The melting point of 3-(2-methoxyphenyl)propanoic acid (85–89°C, ) reflects strong intermolecular hydrogen bonding due to the carboxylic acid group. In contrast, nitriles like this compound generally exhibit lower melting points, though specific data are unavailable.
Synthetic and Commercial Relevance Both this compound () and 3-(2-methoxyphenyl)propanoic acid () are commercially available, highlighting their roles as intermediates. The former’s nitrile group offers versatility in nucleophilic additions or cyclization reactions, whereas the latter’s carboxylic acid enables esterification or amidation.
Biological Activity
2-Methoxy-3-phenylpropanenitrile, with the chemical formula C10H11NO and a molecular weight of 161.2 g/mol, is an organic compound that has garnered interest for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
This compound can be synthesized through various methods, including the reaction of benzyl cyanide with methanol in the presence of sodium methoxide as a base. The compound's unique structure, characterized by both methoxy and nitrile functional groups, allows for diverse chemical transformations and applications in biological systems.
The biological activity of this compound is largely dependent on its interaction with specific biomolecules. It can act as a nucleophile or electrophile in chemical reactions and may influence various biochemical pathways by interacting with enzymes or receptors.
Comparative Analysis
To understand the biological activity of this compound better, it is useful to compare it with similar compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Methoxy-3-phenylpropanamine | Reduced form | Potential neuroprotective effects |
| 3-Phenylpropanenitrile | Lacks methoxy group | Significant cytotoxicity against cancer |
| 2-Methoxy-3-phenylpropanoic acid | Oxidized form | Varying anti-inflammatory properties |
Study 1: Antimicrobial Properties
A study explored the antimicrobial activity of volatile compounds from plants, including derivatives of phenylpropanenitriles. The results indicated that these compounds possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .
Study 2: Nitriles in Natural Products
A review highlighted various natural products containing nitrile groups, emphasizing their diverse biological activities. The findings suggest that nitriles like this compound could play a role in pharmacological applications due to their ability to interact with biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
